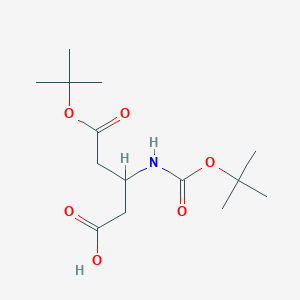
(R)-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl ester. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid typically involves the protection of the amino group with a Boc group and the esterification of the carboxylic acid with a tert-butyl group. One common method involves the reaction of ®-3-amino-5-oxopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed using acids like hydrogen chloride in dioxane.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Hydrolysis: Hydrolysis of the ester yields the free carboxylic acid.
Wissenschaftliche Forschungsanwendungen
®-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid is used in various scientific research applications:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of ®-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-5-oxopentanoic Acid: The unprotected version of the compound.
®-3-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid: Another protected amino acid derivative with a different protecting group (Fmoc).
Uniqueness
®-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid is unique due to its dual protection of both the amino and carboxylic acid groups, providing stability and selectivity in synthetic applications.
Eigenschaften
Molekularformel |
C14H25NO6 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-9(7-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17) |
InChI-Schlüssel |
SJJQZIJVWBSAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)

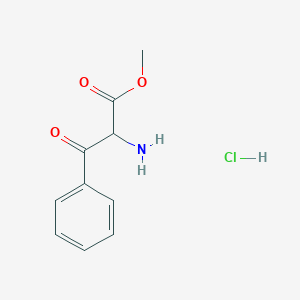
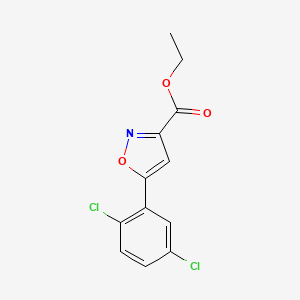
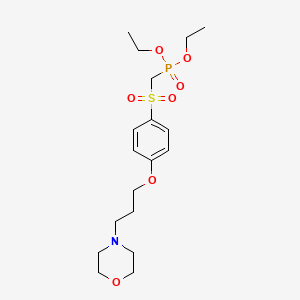
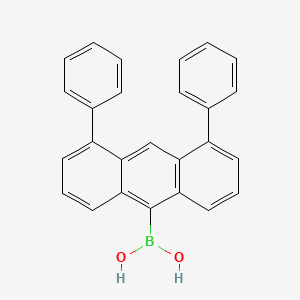
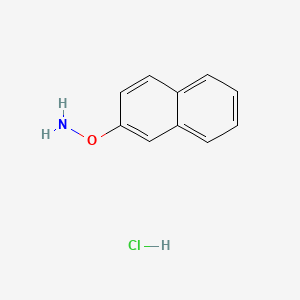
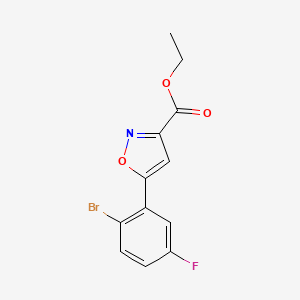
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
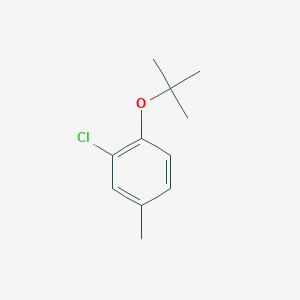

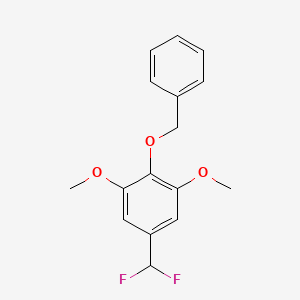
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
